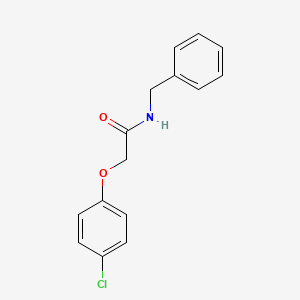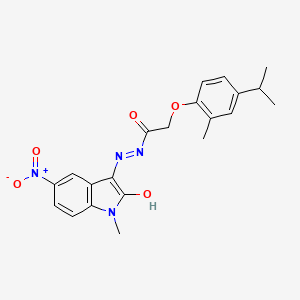![molecular formula C17H29N3 B5173421 N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine, commonly known as 'DPPEA', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPEA is a member of the class of compounds known as monoamine reuptake inhibitors, which have been shown to have beneficial effects in treating a variety of psychiatric and neurological disorders. In
Mécanisme D'action
DPPEA acts as a monoamine reuptake inhibitor, which means it blocks the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, DPPEA increases their concentration in the synaptic cleft, leading to increased neurotransmission. This increased neurotransmission is thought to be responsible for the therapeutic effects of DPPEA.
Biochemical and Physiological Effects
DPPEA has been shown to have a variety of biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased neurotransmission. This increased neurotransmission is thought to be responsible for the antidepressant and anxiolytic effects of DPPEA. DPPEA has also been shown to increase cognitive performance and improve attention in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
DPPEA has several advantages for lab experiments. It has a high affinity for monoamine transporters, making it a potent inhibitor of neurotransmitter reuptake. It is also relatively easy to synthesize and purify, making it a readily available compound for research. However, DPPEA has several limitations for lab experiments. It has a short half-life, meaning its effects are relatively short-lived. It also has a narrow therapeutic window, meaning that it can be toxic at high doses.
Orientations Futures
There are several future directions for research on DPPEA. One area of interest is its potential use in treating drug addiction. DPPEA has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in treating Parkinson's disease. DPPEA has been shown to increase dopamine levels in the brain, which is the neurotransmitter that is depleted in Parkinson's disease. Further research is needed to determine its potential use as a treatment for this disorder. Additionally, further research is needed to determine the safety and efficacy of DPPEA in humans for the treatment of psychiatric and neurological disorders.
Conclusion
In conclusion, DPPEA is a chemical compound with potential therapeutic applications for the treatment of psychiatric and neurological disorders. It acts as a monoamine reuptake inhibitor, increasing the levels of neurotransmitters in the brain and leading to increased neurotransmission. DPPEA has been shown to have beneficial effects in treating depression, anxiety, ADHD, and drug addiction. However, further research is needed to determine its safety and efficacy in humans and its potential use in treating Parkinson's disease.
Méthodes De Synthèse
DPPEA can be synthesized using a multi-step process involving the reaction of 1-(2-phenylethyl)piperidine with formaldehyde and dimethylamine. The resulting intermediate is then reacted with ethylenediamine to yield DPPEA. The purity and yield of the final product can be improved using various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
DPPEA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have beneficial effects in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD). DPPEA has also been studied for its potential use in treating drug addiction and Parkinson's disease.
Propriétés
IUPAC Name |
N',N'-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-19(2)15-11-18-17-9-13-20(14-10-17)12-8-16-6-4-3-5-7-16/h3-7,17-18H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBKHNDHRNYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)

![1,7,8,9-tetrachloro-4-methoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173390.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5173412.png)

![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)
![3-{[(2-isopropoxyethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5173425.png)


![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5173440.png)